REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred at 100 ° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
than cooled down to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying above Na2SO4 the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred at 100 ° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
than cooled down to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying above Na2SO4 the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred at 100 ° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
than cooled down to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying above Na2SO4 the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |